(3-(萘-1-基)苯基)硼酸

描述

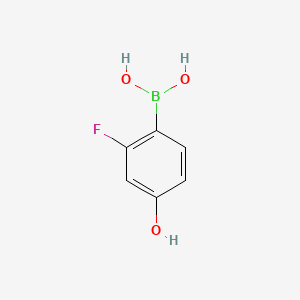

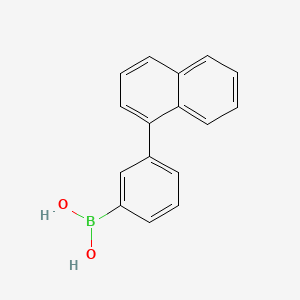

“(3-(Naphthalen-1-yl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are used as building blocks and synthetic intermediates . This particular compound has a naphthalene ring attached to a phenyl ring, which is further attached to a boronic acid group .

Molecular Structure Analysis

The molecular structure of “(3-(Naphthalen-1-yl)phenyl)boronic acid” consists of a naphthalene group and a phenyl group, with all atoms located in one plane, and all boronic acid atoms in another. The dihedral angles between these planes are around 40 degrees .

科学研究应用

光致变色材料

(3-(萘-1-基)苯基)硼酸: 已用于光致变色材料的合成 . 这些材料在暴露于光照下时会改变颜色,使其在可擦除存储介质、光电开关元件和显示器等各种光子器件中具有用处。该化合物的结构允许优异的光致变色响应、良好的着色性和快速的褪色速率,这些都是这些应用中必不可少的性质。

传感应用

硼酸,包括3-(1-萘基)苯基硼酸,以其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用而闻名 . 这种相互作用是各种传感应用的基石,范围从均相测定到异相检测,包括传感材料的界面和散装样品内部。

生物标记和蛋白质操纵

该化合物与二醇相互作用的能力也延伸到生物标记和蛋白质操纵 . 它可用于蛋白质的修饰,这对于理解生物系统中蛋白质的功能和相互作用至关重要。

治疗剂的开发

3-(1-萘基)苯基硼酸: 在治疗剂的开发中发挥作用 . 它与生物分子的相互作用可以用来创造新的药物或药物递送系统,特别是那些针对糖基化分子或参与胰岛素控释的药物。

用于抗体拴系的荧光工具

该化合物已被纳入模块化和功能染料的合成中,例如 PBA-BODIPY 染料 . 这些染料用于拴系抗体的糖基化结构域,为生物分析应用提供了一种荧光工具。

分离技术中的反应萃取

反应萃取是另一个3-(1-萘基)苯基硼酸应用的领域 . 它在分离基于硼亲和功能的低浓度产品方面特别有用,这有利于识别具有二羟基的分子。

作用机制

Target of Action

(3-(Naphthalen-1-yl)phenyl)boronic acid, also known as 3-(1-naphthyl)phenylboronic acid, is a boronic acid derivativeBoronic acids are known to be used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with various organic compounds in a chemical reaction.

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a reagent, contributing to the formation of carbon-carbon bonds. This process is facilitated by a palladium catalyst and a base, resulting in the coupling of the boronic acid with an organic halide .

Biochemical Pathways

It’s known that boronic acids, including this compound, play a crucial role in the suzuki-miyaura coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, suggesting that this compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of other functional groups .

Result of Action

As a boronic acid, this compound is likely to contribute to the formation of carbon-carbon bonds in suzuki-miyaura coupling reactions . This can result in the synthesis of various organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds synthesized.

Action Environment

The action, efficacy, and stability of (3-(Naphthalen-1-yl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .

未来方向

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids, including “(3-(Naphthalen-1-yl)phenyl)boronic acid”.

属性

IUPAC Name |

(3-naphthalen-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYUCJLQZCNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730482 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881913-20-8 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)

![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)